L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine
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Overview
Description
L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine is a peptide compound composed of four amino acids: tyrosine, leucine, proline, and glutamine. Peptides like this one are essential in various biological processes, including signaling, enzymatic functions, and structural roles within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine, quinones.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline .
- Cyclo(L-Leucyl-L-Prolyl) .
- Cyclo(L-Asparaginyl-L-Glutaminyl-L-Tyrosyl-L-Valyl-L-Ornithyl-L-Leucyl-D-Phenylalanyl-L-Prolyl-L-Phenylalanyl-4,5-Didehydro-5-Phenyl-L-Norvalyl) .
Uniqueness
L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, proline) and polar (tyrosine, glutamine) residues allows it to interact with a variety of molecular targets, making it versatile in research and potential therapeutic applications.
Properties
CAS No. |
196085-81-1 |
---|---|
Molecular Formula |
C25H37N5O7 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H37N5O7/c1-14(2)12-19(29-22(33)17(26)13-15-5-7-16(31)8-6-15)24(35)30-11-3-4-20(30)23(34)28-18(25(36)37)9-10-21(27)32/h5-8,14,17-20,31H,3-4,9-13,26H2,1-2H3,(H2,27,32)(H,28,34)(H,29,33)(H,36,37)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
ZQNVNFPNBWYKED-MUGJNUQGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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